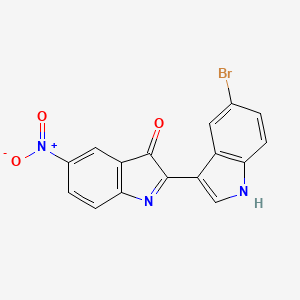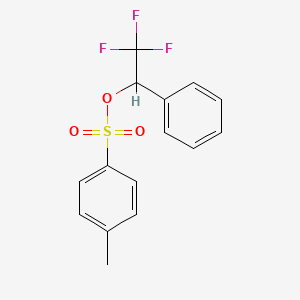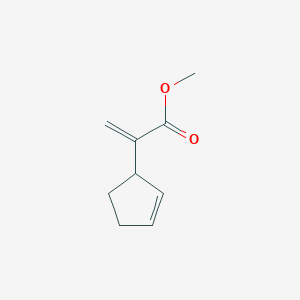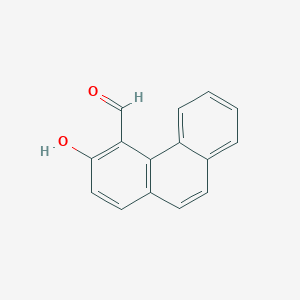
(2Z)-2-(5-Bromo-3H-indol-3-ylidene)-5-nitro-1,2-dihydro-3H-indol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-bromoindol-3-ylidene)-5-nitro-1H-indol-3-one is a complex organic compound belonging to the indole family.
Métodos De Preparación
The synthesis of 2-(5-bromoindol-3-ylidene)-5-nitro-1H-indol-3-one typically involves multi-step reactions starting from commercially available indole derivatives. One common synthetic route includes the bromination of indole, followed by nitration and subsequent condensation reactions to form the desired compound . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of specific catalysts .
Análisis De Reacciones Químicas
2-(5-bromoindol-3-ylidene)-5-nitro-1H-indol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or hydrogen gas, resulting in the reduction of the nitro group to an amino group.
Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 2-(5-bromoindol-3-ylidene)-5-nitro-1H-indol-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and biological context .
Comparación Con Compuestos Similares
2-(5-bromoindol-3-ylidene)-5-nitro-1H-indol-3-one can be compared with other indole derivatives, such as:
- 2-(5-fluoroindol-3-ylidene)-5-nitro-1H-indol-3-one
- 2-(5-chloroindol-3-ylidene)-5-nitro-1H-indol-3-one
- 2-(5-methylindol-3-ylidene)-5-nitro-1H-indol-3-one
These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical reactivity and biological activities. The uniqueness of 2-(5-bromoindol-3-ylidene)-5-nitro-1H-indol-3-one lies in its specific substituents, which can influence its interactions with biological targets and its overall properties .
Propiedades
Número CAS |
94028-68-9 |
|---|---|
Fórmula molecular |
C16H8BrN3O3 |
Peso molecular |
370.16 g/mol |
Nombre IUPAC |
2-(5-bromo-1H-indol-3-yl)-5-nitroindol-3-one |
InChI |
InChI=1S/C16H8BrN3O3/c17-8-1-3-13-10(5-8)12(7-18-13)15-16(21)11-6-9(20(22)23)2-4-14(11)19-15/h1-7,18H |
Clave InChI |
ULCBJJIIRPHASN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C(=N2)C3=CNC4=C3C=C(C=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-(4-fluorophenyl)-1-phenylprop-2-ynyl] N,N-dimethylcarbamate](/img/structure/B14006313.png)



![[2-(4-Methylphenyl)sulfonyloxyphenyl] 4-methylbenzenesulfonate](/img/structure/B14006331.png)


![3-[N-(3-chlorophenyl)-C-methylcarbonimidoyl]-6-methylpyran-2,4-dione](/img/structure/B14006341.png)
![3,3'-[1,2-Phenylenebis(oxy)]di(2-benzofuran-1(3H)-one)](/img/structure/B14006348.png)
![N-{2-[(9-Butyl-9H-purin-6-yl)sulfanyl]ethyl}-N'-methylurea](/img/structure/B14006364.png)
![3-iodo-N-(2-methylpropyl)-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-Pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B14006368.png)
![Propanoicacid, 2-[1-(1-methylethyl)hydrazinyl]-](/img/structure/B14006370.png)
![Dimethyl 2-[[3-benzylsulfanyl-2-(butanoylamino)propanoyl]amino]pentanedioate](/img/structure/B14006376.png)
